molecular formula C14H13NO5 B14277871 2-(4-Methyl-2-nitrobenzoyl)cyclohexane-1,3-dione CAS No. 135385-13-6

2-(4-Methyl-2-nitrobenzoyl)cyclohexane-1,3-dione

Cat. No.: B14277871
CAS No.: 135385-13-6
M. Wt: 275.26 g/mol
InChI Key: FJUFHTAUWVTXRT-UHFFFAOYSA-N
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Description

2-(4-Methyl-2-nitrobenzoyl)cyclohexane-1,3-dione is a synthetic compound known for its herbicidal properties. It is a member of the triketone class of herbicides, which are known for their ability to inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This compound is used primarily in agricultural settings to control a variety of broad-leaved weeds and some grass species.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-2-nitrobenzoyl)cyclohexane-1,3-dione typically involves the reaction of 1,3-cyclohexanedione with the acid chloride of 4-(methylsulfonyl)-2-nitrobenzoic acid. The enolic hydroxyl group of the diketone reacts to form the benzoylated derivative. This intermediate is then rearranged to the final product using a catalytic amount of cyanide ion derived from acetone cyanohydrin .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-2-nitrobenzoyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The benzoyl group can undergo nucleophilic substitution reactions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Reduction: 2-(4-Methyl-2-aminobenzoyl)cyclohexane-1,3-dione.

    Substitution: Various substituted benzoyl derivatives.

    Hydrolysis: Cyclohexane-1,3-dione and 4-methyl-2-nitrobenzoic acid.

Scientific Research Applications

2-(4-Methyl-2-nitrobenzoyl)cyclohexane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity of triketones and their derivatives.

    Biology: Investigated for its effects on plant physiology and its potential use in weed management.

    Medicine: Explored for its potential as a lead compound in the development of new pharmaceuticals.

    Industry: Utilized in the formulation of herbicides for agricultural use

Mechanism of Action

The primary mechanism of action of 2-(4-Methyl-2-nitrobenzoyl)cyclohexane-1,3-dione is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is crucial for the biosynthesis of plastoquinone and tocopherols in plants. Inhibition of HPPD leads to the depletion of these essential compounds, resulting in the bleaching and death of susceptible plants .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methyl-2-nitrobenzoyl)cyclohexane-1,3-dione is unique due to its specific structural features that confer high selectivity and potency as an HPPD inhibitor. Its ability to control a wide range of weed species with minimal impact on crops makes it a valuable tool in modern agriculture.

Properties

CAS No.

135385-13-6

Molecular Formula

C14H13NO5

Molecular Weight

275.26 g/mol

IUPAC Name

2-(4-methyl-2-nitrobenzoyl)cyclohexane-1,3-dione

InChI

InChI=1S/C14H13NO5/c1-8-5-6-9(10(7-8)15(19)20)14(18)13-11(16)3-2-4-12(13)17/h5-7,13H,2-4H2,1H3

InChI Key

FJUFHTAUWVTXRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2C(=O)CCCC2=O)[N+](=O)[O-]

Origin of Product

United States

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